molecular formula C13H24O B13895712 5-Methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol

5-Methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol

Cat. No.: B13895712
M. Wt: 196.33 g/mol
InChI Key: QQVOMZLQLNCNKY-UHFFFAOYSA-N
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Description

5-Methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol is a chemical compound with the molecular formula C10H20O. It is a secondary alcohol and one of the eight possible diastereoisomers of this structure . This compound is known for its presence in various essential oils and its applications in different fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of pulegone, a naturally occurring monoterpene ketone, in the presence of a suitable catalyst . The reaction conditions typically include a hydrogen pressure of 1-5 atm and a temperature range of 50-100°C.

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic hydrogenation processes. The choice of catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), plays a crucial role in determining the yield and purity of the final product . The process is optimized to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Hydrochloric acid (HCl) for halogenation, ammonia (NH3) for amination.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, primary or secondary alcohols.

    Substitution: Halides, amines.

Mechanism of Action

The mechanism of action of 5-Methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and receptor binding, leading to various physiological effects . The compound’s hydroxyl group plays a crucial role in its reactivity and interaction with biological molecules .

Properties

IUPAC Name

5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-5-8-13(14)9-11(4)6-7-12(13)10(2)3/h5,10-12,14H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVOMZLQLNCNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)(CC=C)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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